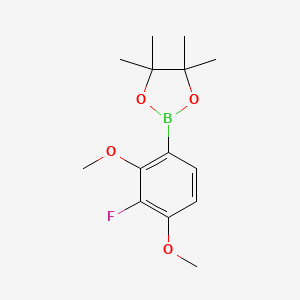

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

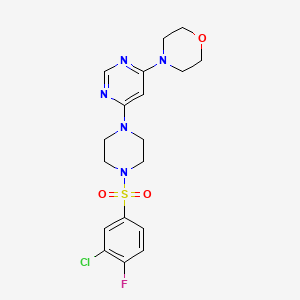

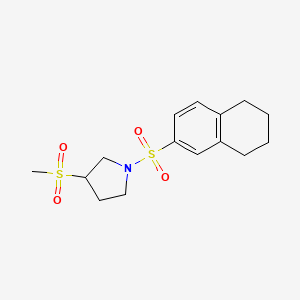

The compound “3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of organoboron reagents like “this compound” often involves borylation approaches . The Suzuki–Miyaura coupling reaction, which uses these organoboron reagents, involves two key steps: oxidative addition and transmetalation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C14H20BFO4 .Chemical Reactions Analysis

Organoboron compounds like “this compound” can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations .科学的研究の応用

Applications in Sensing Technologies

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester and similar organoboron compounds have been employed as Lewis acid receptors in fluoride ion sensing. Specifically, derivatives of phenylboronic acid pinacol esters have shown potential in developing polymer membrane electrodes for fluoride ion detection. While certain derivatives demonstrated non-Nernstian slopes due to the lability of the B-O bond and OH(-)/F(-) exchange in higher fluoride content, membranes based on more stable B-O bonds of pinacol esters indicated Nernstian fluoride responses with improved fluoride selectivity. This implies their potential role in developing more accurate and selective fluoride ion sensors (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012) (Jańczyk, Wróblewski, Adamczyk-Woźniak, & Sporzyński, 2012).

Utility in Synthesis and Functionalization of Aromatics

Phenylboronic acid pinacol esters are pivotal in the synthesis and functionalization of various aromatic compounds. The catalytic transformation of fluoroarenes into arylboronic acid pinacol esters has been achieved through C-F bond activation, indicating the versatility of these esters in synthesizing polyfluoroarenes and their derivatives. This process facilitates the creation of diverse functionalized arenes, highlighting the synthetic utility of phenylboronic acid pinacol esters in organometallic chemistry and material science (Zhou et al., 2016) (Niwa, Ochiai, Watanabe, & Hosoya, 2015).

Contribution to Advanced Material Development

These compounds are integral in the development of advanced materials. For instance, their role in synthesizing poly(ester-amide)s via Passerini multicomponent polymerization demonstrates their utility in creating H2O2-responsive materials. These materials are envisioned as potential delivery vehicles owing to their controlled degradation in response to H2O2, making them suitable for applications in drug delivery and materials science (Cui, Zhang, Du, & Li, 2017).

作用機序

In the Suzuki–Miyaura coupling reaction, the mechanism of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

将来の方向性

The future directions in the research and application of organoboron compounds like “3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester” could involve the development of new synthesis methods and applications in various types of chemical reactions . The Suzuki–Miyaura coupling reaction, in particular, continues to be a significant area of study due to its wide applicability in forming carbon–carbon bonds .

特性

IUPAC Name |

2-(3-fluoro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(17-5)11(16)12(9)18-6/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKDMYCFUGCCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2597007.png)

![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2597008.png)

![2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate](/img/structure/B2597010.png)

![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)

![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)

![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)